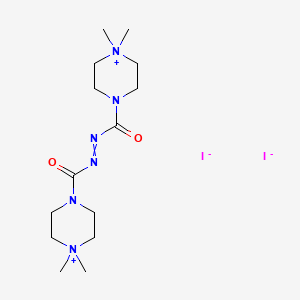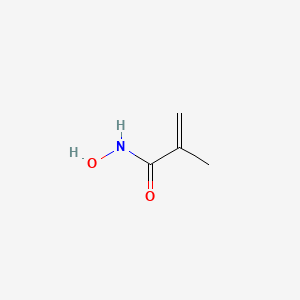
4,4'-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of diazenediyldicarbonyl groups and dimethylpiperazin-1-ium units, which contribute to its distinctive chemical behavior.
Preparation Methods
The synthesis of 4,4’-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide typically involves the reaction of bipyridine with hydroiodic acid in the presence of iodine. This reaction yields polyiodide-containing salts, which are then structurally characterized by crystallographic and spectroscopic methods such as Raman and IR spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
4,4’-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroiodic acid and iodine. The major products formed from these reactions are polyiodide-containing salts, which exhibit unique structural properties due to the formation of one-dimensional polymers connected by interionic halogen bonds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of polyiodide-containing salts. In biology and medicine, it may be explored for its potential therapeutic effects, although specific applications in these fields are still under investigation. In industry, 4,4’-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide is used in the production of advanced materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 4,4’-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide involves its interaction with molecular targets through the formation of halogen bonds. These bonds contribute to the stability and unique properties of the compound. The pathways involved in its mechanism of action are primarily related to its ability to form polyiodide structures, which are stabilized by interionic interactions .
Comparison with Similar Compounds
Similar compounds to 4,4’-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide include 4,4’-bipyridinium bis(triiodide) and bis(4,4’-bipyridinium) diiodide bis(triiodide) tris(diiodine) solvate dihydrate. These compounds also contain polyiodide structures and exhibit similar chemical behavior. 4,4’-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide is unique due to its specific molecular configuration and the presence of diazenediyldicarbonyl groups .
Properties
CAS No. |
53202-54-3 |
|---|---|
Molecular Formula |
C14H28I2N6O2 |
Molecular Weight |
566.22 g/mol |
IUPAC Name |
N-(4,4-dimethylpiperazin-4-ium-1-carbonyl)imino-4,4-dimethylpiperazin-4-ium-1-carboxamide;diiodide |
InChI |
InChI=1S/C14H28N6O2.2HI/c1-19(2)9-5-17(6-10-19)13(21)15-16-14(22)18-7-11-20(3,4)12-8-18;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
PYHCVOHHFVBPRR-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCN(CC1)C(=O)N=NC(=O)N2CC[N+](CC2)(C)C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)

![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)





![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)



![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)

